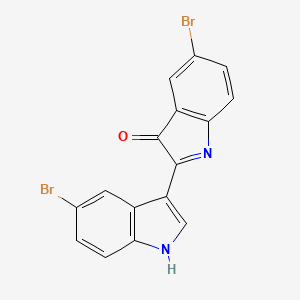
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones .
Vorbereitungsmethoden
The synthesis of 5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve multicomponent reactions (MCRs) that are high-yielding, operationally friendly, and time- and cost-effective .
Analyse Chemischer Reaktionen
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one involves its interaction with various molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for generating biologically active structures.
5-bromo-1H-indol-3-yl octanoate: Known for its antiviral and antimicrobial activities.
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): Used in the synthesis of marine-derived natural products.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
92797-11-0 |
|---|---|
Molekularformel |
C16H8Br2N2O |
Molekulargewicht |
404.05 g/mol |
IUPAC-Name |
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H8Br2N2O/c17-8-1-3-13-10(5-8)12(7-19-13)15-16(21)11-6-9(18)2-4-14(11)20-15/h1-7,19H |
InChI-Schlüssel |
GJUIVHFZEJPUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C3=NC4=C(C3=O)C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


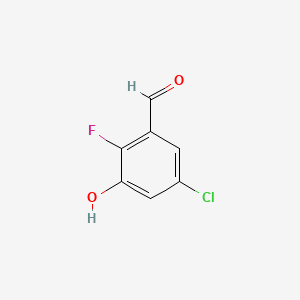
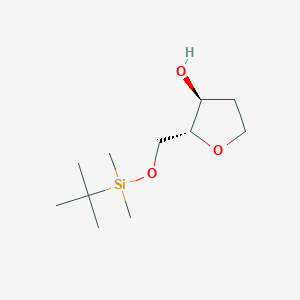
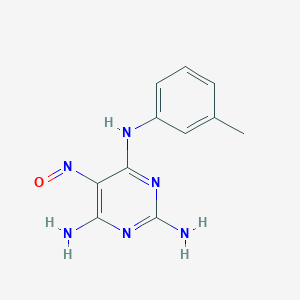

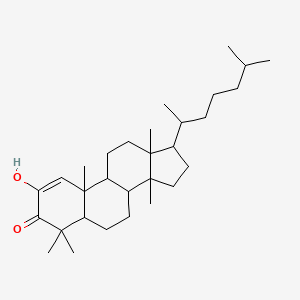
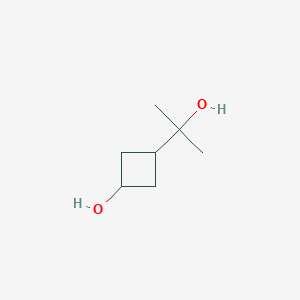
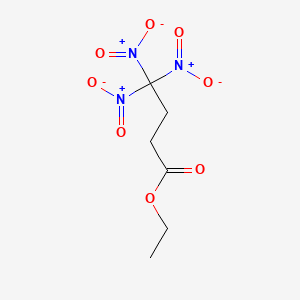
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
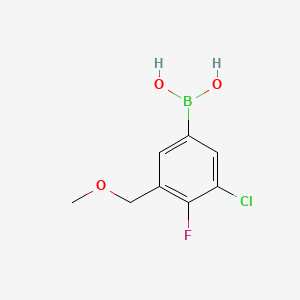
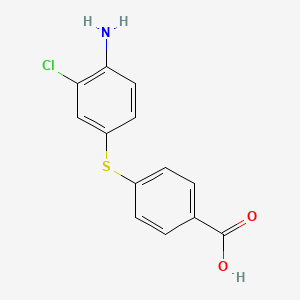
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
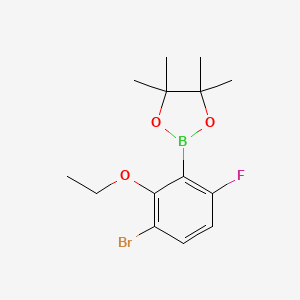
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)

